molecular formula C7H5BrN2O B11758686 4-bromo-1H-pyrrolo[2,3-b]pyridin-5-ol

4-bromo-1H-pyrrolo[2,3-b]pyridin-5-ol

Cat. No.: B11758686
M. Wt: 213.03 g/mol
InChI Key: PLCCVBCYSPWTMY-UHFFFAOYSA-N
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Description

4-bromo-1H-pyrrolo[2,3-b]pyridin-5-ol is a heterocyclic compound that belongs to the family of pyrrolopyridines. This compound is characterized by a pyrrolo[2,3-b]pyridine core structure with a bromine atom at the 4th position and a hydroxyl group at the 5th position. It is used as a reagent in the synthesis of potent inhibitors for various biological targets, including vascular endothelial growth factor receptor 2 (VEGFR-2) and B-cell lymphoma 2 (BCL-2) inhibitors .

Preparation Methods

The synthesis of 4-bromo-1H-pyrrolo[2,3-b]pyridin-5-ol typically involves the reaction of a pyrrolo[2,3-b]pyridine derivative with a brominating agent. One common method involves the bromination of 1H-pyrrolo[2,3-b]pyridine using N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dimethylformamide (DMF) at elevated temperatures . The reaction conditions are carefully controlled to ensure selective bromination at the 4th position.

Chemical Reactions Analysis

4-bromo-1H-pyrrolo[2,3-b]pyridin-5-ol undergoes various chemical reactions, including:

Common reagents used in these reactions include N-bromosuccinimide (NBS) for bromination, sodium borohydride (NaBH4) for reduction, and various oxidizing agents such as potassium permanganate (KMnO4) for oxidation. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-bromo-1H-pyrrolo[2,3-b]pyridin-5-ol has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-bromo-1H-pyrrolo[2,3-b]pyridin-5-ol involves its interaction with specific molecular targets. For example, as a VEGFR-2 inhibitor, the compound binds to the receptor’s active site, preventing the binding of vascular endothelial growth factor (VEGF) and subsequent receptor activation. This inhibition disrupts the VEGF signaling pathway, which is crucial for angiogenesis and tumor growth . Similarly, as a BCL-2 inhibitor, the compound binds to the BCL-2 protein, promoting apoptosis in cancer cells .

Comparison with Similar Compounds

4-bromo-1H-pyrrolo[2,3-b]pyridin-5-ol can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C7H5BrN2O

Molecular Weight

213.03 g/mol

IUPAC Name

4-bromo-1H-pyrrolo[2,3-b]pyridin-5-ol

InChI

InChI=1S/C7H5BrN2O/c8-6-4-1-2-9-7(4)10-3-5(6)11/h1-3,11H,(H,9,10)

InChI Key

PLCCVBCYSPWTMY-UHFFFAOYSA-N

Canonical SMILES

C1=CNC2=NC=C(C(=C21)Br)O

Origin of Product

United States

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